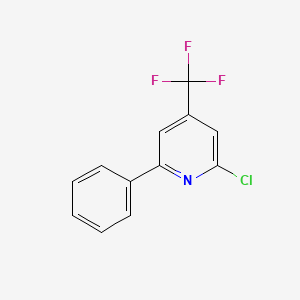

2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole

Vue d'ensemble

Description

The compound "2-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of the chloroimidazo and dihydrobenzothiazole moieties suggests that this compound could have interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of various aromatic amines, carboxylic acids, and other sulfur and nitrogen-containing heterocycles. For example, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives involves the formation of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives from the parent compound . Another study describes the synthesis of benzimidazole derivatives, which, although not the same, share some structural similarities with the compound . These processes often require specific reagents and conditions, such as the use of polyphosphoric acid and various aryl aldehydes .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of multiple aromatic rings that can participate in electronic interactions. The presence of substituents like chloro, nitro, and tetrazolyl groups can significantly affect the electronic distribution within the molecule, potentially altering its chemical reactivity and biological activity . Spectroscopic methods such as IR, NMR, and Mass spectroscopy are typically used to analyze and confirm the structure of these compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including those that lead to the formation of Schiff's bases, as seen in the synthesis of 7-chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzo(1,3)thiazoles . The reactivity of the compound could also be influenced by the presence of the chloroimidazo and dihydrobenzothiazole groups, which may participate in electrophilic substitution reactions or act as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and nitro can increase the acidity of adjacent hydrogen atoms, while the presence of electron-donating groups can have the opposite effect. These properties are crucial when evaluating the compound's solubility, stability, and reactivity. The antimicrobial activity of some benzothiazole derivatives has been demonstrated, with varying degrees of inhibition against different bacterial and fungal strains . Additionally, some derivatives have shown potential as antihypertensive agents and antitumor agents , indicating the diverse pharmacological potential of these compounds.

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

- Compounds similar to 2-(6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole have been studied for their synthesis and potential in various pharmacological applications. For instance, ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates have been synthesized and evaluated for anti-inflammatory, analgesic, antipyretic activities, as well as their ulcerogenic potential (Abignente et al., 1983).

Anti-Microbial and Anti-Cancer Applications

- Benzothiazoles, including structures similar to the compound , have been synthesized and screened for their antimicrobial and anticancer properties. For example, certain synthesized benzothiazoles displayed antimicrobial activities against pathogens like Mycobacterium tuberculosis (Sathe et al., 2010). Another study reported the synthesis of derivatives showing significant activity against bacterial and fungal strains, as well as good anthelmintic activity against certain earthworm species (Amnerkar et al., 2015).

Antioxidant Properties and DNA Protection

- Derivatives of benzothiazoles, including those with structures similar to the compound , have been synthesized and evaluated for their antioxidant properties. Compounds like 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][1,3]benzothiazoles were found to have strong antimicrobial, anticancer, and antioxidant activities, with some showing high ability to protect DNA from damage (Al-Mutairi et al., 2022).

Enzyme Inhibition and Antitumor Potential

- Certain imidazothiazole derivatives connected to the benzoquinone ring have shown potential as specific inhibitors of NADH dehydrogenase in mitochondrial membranes, with potential implications in antitumor activity (Andreani et al., 2004).

Pharmacokinetic Studies and Biological Activities

- Derivatives of benzothiazoles have been studied for their structure-activity relationships in inhibiting specific enzymes like PI3Kα and mTOR, highlighting the compound's potential in various biological and pharmacological applications (Stec et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2,3-dihydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3S2/c13-10-9(16-5-6-17-12(16)15-10)11-14-7-3-1-2-4-8(7)18-11/h1-6,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOWFHDTQLMCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(S2)C3=C(N=C4N3C=CS4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B3034765.png)

![4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034766.png)

![(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034770.png)

![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)